![molecular formula C17H16N4O2S B449522 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea CAS No. 362502-77-0](/img/structure/B449522.png)

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

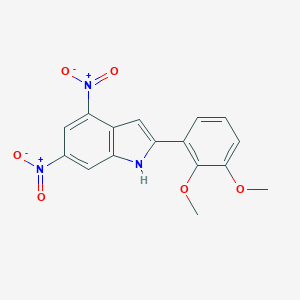

“3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The compound has a molecular formula of C11H13N3S . It is also known as “[2-(1H-Indol-3-yl)-ethyl]-thiourea” and has a CAS Number of 312751-53-4 .

Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 224.9±29.3 °C .

Scientific Research Applications

Thioureas in Coordination Chemistry and Biological Properties

Thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, have been extensively explored for their coordination chemistry with metals and biological applications. These compounds serve as ligands in coordination complexes, impacting intra- and intermolecular hydrogen bonding and coordination properties. Such compounds have shown potential in high-throughput screening assays and structure–activity analyses, indicating their versatility in chemical and biological research. This interdisciplinary approach combines the chemical versatility of thioureas with detailed structural properties for novel applications in biology and medicine (Saeed, Flörke, & Erben, 2014).

Thioureas in Medicinal Chemistry and Chemosensing

Thiourea derivatives have been recognized for their significant medicinal importance, especially in coordination chemistry with metals like copper, silver, and gold. These derivatives, when coordinated with suitable metal ions, exhibit enhanced activities in pharmaceutical chemistry. Furthermore, thiourea derivatives are valuable in analytical chemistry as chemosensors, capable of detecting anions and cations in environmental and biological samples. This highlights the dual role of thioureas in both health science and environmental monitoring (Khan et al., 2020).

Thioureas as Chemosensors for Anions and Neutral Analytes

Advancements in thiourea-based chemosensors have been remarkable for the detection of various anions and neutral analytes. Due to their nucleophilic S- and N- sites, thioureas form inter- and intramolecular hydrogen bonds, making them ideal for creating highly sensitive and selective chemosensors. These developments are crucial for detecting environmental pollutants and have wide applications in biological, environmental, and agricultural analyses (Al-Saidi & Khan, 2022).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The properties of the compound, such as its molecular weight and structure, could influence its pharmacokinetic properties. For instance, the presence of the indole moiety could potentially influence the compound’s absorption and distribution.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

For instance, the compound is known to be stored at a temperature of 2-8°C , suggesting that temperature could influence its stability.

Properties

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDPWIHXDHLAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)

![(2E)-2-[5-bromo-3-iodo-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B449442.png)

![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)

![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B449448.png)

![9-ethyl-3-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B449450.png)

![2,2-dichloro-N-{3-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449451.png)

![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)

![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)

![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)

![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B449460.png)